1,1'-(1,3-Phenylene)bis(3-phenylurea)

Description

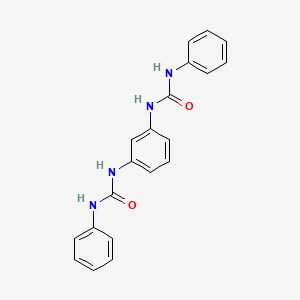

1,1'-(1,3-Phenylene)bis(3-phenylurea) is a symmetrical urea derivative featuring a central 1,3-phenylene spacer bridged by two N-phenylurea moieties. This compound has garnered attention in medicinal chemistry due to its structural resemblance to ligands targeting bacterial enzymes, such as Enterococcus faecalis β-ketoacyl acyl carrier protein synthase III (FabH), a key player in fatty acid biosynthesis . Its dimeric structure enhances binding affinity through cooperative interactions, making it a promising scaffold for antimicrobial agents.

Properties

IUPAC Name |

1-phenyl-3-[3-(phenylcarbamoylamino)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2/c25-19(21-15-8-3-1-4-9-15)23-17-12-7-13-18(14-17)24-20(26)22-16-10-5-2-6-11-16/h1-14H,(H2,21,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIXMKFINFXEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) can be synthesized through the reaction of 1,3-phenylenediamine with phenyl isocyanate. The reaction typically involves heating the reactants in a suitable solvent, such as dichloromethane, under reflux conditions for several hours. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylurea) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(1,3-Phenylene)bis(3-phenylurea) undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the urea groups can be replaced by other nucleophiles.

Complexation Reactions: It can form complexes with metal ions and anions, such as carboxylates, through hydrogen bonding interactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.

Complexation: The compound can be mixed with metal salts or anionic species in solvents like water or methanol to form stable complexes.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted urea derivatives can be formed.

Complexes: Stable metal or anion complexes with distinct structural and chemical properties.

Scientific Research Applications

1,1’-(1,3-Phenylene)bis(3-phenylurea) has several applications in scientific research, including:

Biology: The compound’s ability to form hydrogen bonds makes it useful in studying molecular recognition and binding interactions in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and delivery.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1’-(1,3-Phenylene)bis(3-phenylurea) exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. The urea groups can engage in hydrogen bonding with anions, metal ions, and other molecules, facilitating complex formation and molecular recognition . These interactions are crucial in its applications in coordination chemistry, molecular biology, and material science.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Urea-Based 1,3-Phenylene Derivatives

Key Observations :

- Antimicrobial vs. Anticancer Activity: While 1,1'-(1,3-Phenylene)bis(3-phenylurea) targets FabH for antimicrobial effects, pyridinium bromide derivatives (e.g., 1,1′-(1,3-phenylene bis(methylene)bis 2-aminopyridinium bromide) exhibit potent anticancer activity via caspase activation and Bcl-2 downregulation .

Non-Urea Derivatives with 1,3-Phenylene Core

Compounds sharing the 1,3-phenylene spacer but differing in functional groups demonstrate divergent applications:

Table 2: Activity of Non-Urea 1,3-Phenylene Derivatives

Key Observations :

- Functional Group Impact : Pyridinium bromides leverage cationic charges for cancer cell targeting, whereas urea derivatives rely on hydrogen bonding for enzyme inhibition.

Physicochemical and Mechanistic Insights

Table 3: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.